N-(2-((3,4-二氢异喹啉-2(1H)-基磺酰)乙基)-2,4,6-三甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

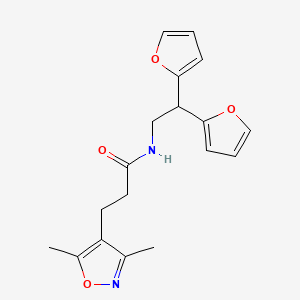

“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide” is a chemical compound. It is derived from 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride . The compound has a molecular weight of 491.63 and a molecular formula of C23 H29 N3 O5 S2 .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, a precursor to the compound , has been accomplished through employing transition metal catalysts . A mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Molecular Structure Analysis

The InChI code for 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is 1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 . This provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis. For instance, the α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) involves DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a logP value of 2.1293 and a logD value of 2.1293 . These values indicate the compound’s solubility in water and organic solvents.科学研究应用

Multicomponent Selective Synthesis

The compound is used in the multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines . This process involves the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . The compound plays a crucial role in selectively synthesizing six-membered heterocycles .

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

The compound is involved in the synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . These triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

Antioxidant Properties

Quinoline derivatives of the compound have the potential to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against Parkinsonism .

Construction of 3D Co(ii) MOFs

The compound is used in the construction of 3D Co(ii) MOFs . By introducing various secondary aromatic polycarboxylate anions into the Co (II)-tpt system, new complexes can be obtained .

Quality Assurance for Mechanical Fasteners

The compound, referred to as “F2282-0149”, is used in the quality assurance for carbon and alloy steel wire, rods, and bars for mechanical fasteners . It is used in the manufacturing process and finished product application .

Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines

The compound is used in the oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines . This process is accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .

Inhibitor of Aldo-Keto Reductase AKR1C3

The compound is a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .

Tandem Cyclization

The compound is used in tandem cyclization . The 3,4-dihydroisoquinolin-2(1H)-one unit is an important and pivotal N-heterocyclic building block that is found in many naturally occurring compounds and biologically active frameworks .

安全和危害

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-15-12-16(2)20(17(3)13-15)21(24)22-9-11-27(25,26)23-10-8-18-6-4-5-7-19(18)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFUYDDNGISGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)

![3-(2-Thienyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),8-dien-5-one](/img/structure/B2844136.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2844143.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844146.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2844148.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)